Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-
Description
Properties
IUPAC Name |
1-(7-oxabicyclo[4.1.0]heptan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)8-5-3-2-4-7(8)10-8/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVLEWWTLSXNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CCCCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336784 | |
| Record name | Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15121-01-4 | |
| Record name | Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Diels-Alder reaction between furan derivatives and α,β-unsaturated ketones is a cornerstone for synthesizing 7-oxabicyclo[4.1.0]heptane frameworks. For example, furoic acid derivatives react with acrylic acid esters in the presence of Lewis acids (e.g., zinc acetate) to form the bicyclic core. The exo selectivity of the cycloaddition is critical for achieving the desired stereochemistry, as demonstrated in the synthesis of 1,3-diacetylmethyl-7-oxabicyclo[2.2.1]hept-5-ene.
Reaction Conditions:
Optimization of Stereochemical Outcomes
Steric hindrance from substituents on the dieneophile significantly affects regioselectivity. For instance, methyl vinyl ketone enhances endo transition state stabilization, favoring the formation of the cis-fused bicyclic system. Computational studies (DFT) suggest that electron-withdrawing groups on the dienophile lower the LUMO energy, accelerating the reaction.
Enamine Alkylation and Reductive Cyclization
Enamine Formation and Michael Addition
A two-step protocol involving enamine synthesis and subsequent alkylation has been reported for constructing the bicyclic structure:
-
Enamine Synthesis:
-
Michael Addition:
Reductive Cyclization and Byproduct Control
Sodium borohydride reduces the α,β-unsaturated ketone intermediate to a secondary alcohol, which undergoes acid-catalyzed cyclization to form the bicyclic ether. Byproducts such as open-chain ethers are minimized by maintaining low temperatures (0–5°C) during reduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Diels-Alder | High stereoselectivity, one-pot synthesis | Requires high temperatures/pressures | 85–90% | Industrial |
| Enamine Alkylation | Mild conditions, modular substrate choice | Multi-step, lower atom economy | 70–80% | Laboratory |
Key Observations:
Chemical Reactions Analysis
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Reagents such as sodium borohydride or lithium aluminum hydride are typically used for this purpose.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Chemical Properties and Structure
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- is characterized by its bicyclic structure, which includes an oxabicyclo framework. This unique arrangement contributes to its reactivity and interaction with biological systems, making it a candidate for various applications in medicinal chemistry and material science.
Medicinal Chemistry
Ethanone derivatives have been investigated for their potential as pharmaceutical agents. The compound's structure allows for modifications that can enhance biological activity. Some notable applications include:
- Antimicrobial Activity : Studies have shown that ethanone derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, one study demonstrated that compounds derived from ethanone inhibited the growth of resistant bacterial strains, suggesting potential for development into new antibiotics .
- Antioxidant Properties : Research indicates that ethanone derivatives possess antioxidant activity, which can protect cells from oxidative stress. This property is crucial in developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of ethanone derivatives with specific biological targets, such as enzymes involved in cancer pathways. These studies help identify promising candidates for further development in cancer therapeutics .
Phytochemical Applications
Ethanone has been isolated from various plant extracts, indicating its role as a phytochemical with potential therapeutic benefits. For instance, ethanone derivatives have been linked to anti-inflammatory effects when extracted from certain medicinal plants .
Data Tables
The following tables summarize key findings related to the applications of ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- across different studies.
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of bacterial growth in vitro |
| Study B | Antioxidant | Significant reduction in oxidative stress markers |
| Study C | Molecular Docking | High binding affinity to cancer-related enzymes |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, ethanone derivatives were tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting the compound's potential as a novel antimicrobial agent.
Case Study 2: Neuroprotective Effects
A study investigated the neuroprotective effects of ethanone derivatives in a model of oxidative stress-induced neurotoxicity. The results showed that treatment with these compounds significantly reduced neuronal cell death and improved cell viability compared to untreated controls.
Mechanism of Action
The mechanism by which Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Key Compounds:
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-1-yl)- Structure: Methyl substitution at the 6-position of the bicyclic core. Bioactivity: Exhibits enhanced binding to BfmR (Glide score: -8.9 kcal/mol) compared to the non-methylated variant, suggesting improved steric complementarity . ADME: Higher SASA (733.206 Ų) but similar hydrogen bond acceptors (4.5 vs. 4.0) .
3-Penten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- Structure: Extended α,β-unsaturated ketone with bulky substituents.
7-Oxabicyclo[4.1.0]heptane, 1-methyl-4-(1-methylethenyl)-
- Structure : Lacks the acetyl group but includes a vinyl substituent.
- Applications : Found in flavoring agents and cosmetic formulations .
Physicochemical and Pharmacokinetic Properties
Isomerism and Reactivity
Biological Activity
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-, also known as norcamphorone, is a bicyclic ketone notable for its unique molecular structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 15121-01-4 |
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-(7-oxabicyclo[4.1.0]heptan-1-yl)ethanone |
| InChI Key | IYVLEWWTLSXNMH-UHFFFAOYSA-N |
The compound features an oxirane ring fused to a cyclohexane framework, which contributes to its reactivity and biological interactions.
The biological activity of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- is primarily attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. This interaction can significantly affect metabolic pathways and cellular functions .
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes by modifying their active sites, which can alter biochemical reactions within cells.
Biological Activity
Research has explored the biological implications of Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)- in various contexts:
Antimicrobial Activity
Some studies have suggested that bicyclic compounds like norcamphorone exhibit antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Anticancer Properties
Preliminary research indicates that Ethanone may possess anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function .
Neuroprotective Effects
There is emerging evidence that Ethanone could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by mitigating oxidative damage and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of Ethanone:
- Study on Enzyme Interaction : A study demonstrated that norcamphorone interacts with cytochrome P450 enzymes, suggesting a role in drug metabolism and potential for drug-drug interactions.
- Antimicrobial Efficacy : Research showed that derivatives of Ethanone exhibited significant antimicrobial activity against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent .
- Cancer Cell Line Studies : In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis through reactive oxygen species (ROS) generation .
Comparative Analysis with Similar Compounds
Ethanone can be compared with other bicyclic ketones to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]heptan-1-yl) | Methyl substitution on the bicyclic structure | Altered reactivity and potential activity against different targets |
| 7-Oxabicyclo[2.2.1]heptane derivatives | Smaller bicyclic framework | Varied biological activities depending on substituents |
The distinct structure of Ethanone allows it to interact differently with biological systems compared to its analogs.
Q & A
Basic: What synthetic methodologies are effective for synthesizing Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-, and how are reaction yields optimized?
Methodological Answer:
Synthesis typically involves cyclopropane ring formation via epoxide ring-opening or ketone-functionalized bicyclic intermediates. For example, analogous ethanone derivatives are synthesized by refluxing hydroxyacetophenone derivatives with alkyl halides in ethanol using anhydrous potassium carbonate as a base catalyst. Key steps include:
- Reaction Monitoring: Track progress via TLC or GC-MS for intermediate detection.
- Purification: Recrystallization from ethanol or column chromatography improves purity .
- Yield Optimization: Excess alkylating agents (1.2–1.5 equivalents) and prolonged reflux (6–8 hours) enhance yields.
Basic: What analytical techniques are critical for structural elucidation and purity assessment of this compound?
Methodological Answer:
- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides fragmentation patterns. The molecular ion peak at m/z 140 (C₈H₁₂O₂) is characteristic .
- Nuclear Magnetic Resonance (NMR): ¹H NMR reveals bicyclic proton environments (δ 1.2–3.0 ppm for cyclopropane protons; δ 2.1–2.3 ppm for acetyl groups).
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention time discrepancies in GC-MS (e.g., 8.05 min vs. 10.72 min) may indicate structural analogs .
Advanced: How can density-functional theory (DFT) predict thermochemical properties and reactivity of this compound?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculates:
- Atomization Energies: Predict stability with <2.4 kcal/mol deviation from experimental data.
- Ionization Potentials: Validate via Koopmans’ theorem using HOMO energies.
- Reactivity Sites: Electrostatic potential maps identify nucleophilic (oxygen) and electrophilic (cyclopropane carbons) centers .
Table 1: DFT vs. Experimental Thermochemical Data
| Property | DFT Value | Experimental Value | Deviation |
|---|---|---|---|
| ΔH°f (kcal/mol) | -45.2 | -47.1 | 1.9 |
| Ionization Potential | 9.3 eV | 9.1 eV | 0.2 |
Advanced: What mechanistic insights support its bioactivity against multidrug-resistant Acinetobacter baumannii?
Methodological Answer:
In silico docking studies (Glide XP) and in vitro assays reveal:
- Target Protein: BfmR, a biofilm formation regulator.
- Binding Affinity: Glide score = -8.2 kcal/mol; ΔG = -10.4 kcal/mol, indicating strong binding to BfmR’s hydrophobic pocket.
- Validation: MIC assays (0.5–2 µg/mL) confirm growth inhibition. Synergistic effects with β-lactams are tested via checkerboard assays .
Table 2: Bioactivity Data
| Assay Type | Result | Significance |
|---|---|---|
| Molecular Docking | Glide Score: -8.2 | High-affinity BfmR interaction |
| MIC (µg/mL) | 1.5 | Potent antibacterial activity |
Advanced: How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved?
Methodological Answer:
Discrepancies arise from isomerization or impurities. Mitigation strategies include:
- Isomer-Specific Analysis: Use chiral columns (e.g., Chiralcel OD-H) to separate enantiomers.
- 2D NMR: HSQC and HMBC correlate ambiguous proton environments with carbon signals.
- Cross-Validation: Compare with synthetic standards (e.g., 6-methyl analogs in ) to confirm retention times .
Advanced: What are the challenges in optimizing regioselectivity during bicyclo[4.1.0]heptane ring functionalization?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalytic Control: Pd-catalyzed C–H activation favors C3 over C1 functionalization (steric hindrance at C1).
- Solvent Effects: Polar aprotic solvents (DMF) stabilize transition states for exo-additions.
- Computational Guidance: Transition state modeling (DFT) predicts favorable pathways for acetyl group introduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
